

Check Availability & Pricing

# Technical Support Center: BBO-10203 Combination Therapy Dose Optimization

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BBO-10203 |           |
| Cat. No.:            | B15137805 | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the dose optimization of **BBO-10203** in combination therapies.

## **Frequently Asked Questions (FAQs)**

Q1: What is the mechanism of action of BBO-10203?

A1: **BBO-10203** is a first-in-class, orally bioavailable small molecule that acts as a RAS:PI3Kα breaker.[1] It selectively and covalently binds to Cysteine 242 within the RAS-Binding Domain (RBD) of the p110α catalytic subunit of PI3Kα.[2][3][4] This binding physically blocks the interaction between PI3Kα and RAS isoforms (K-RAS, H-RAS, and N-RAS), thereby inhibiting the downstream PI3Kα-AKT signaling pathway.[2][5] Unlike conventional PI3Kα kinase inhibitors, **BBO-10203** does not directly inhibit the catalytic activity of PI3Kα.[6]

Q2: What is the primary advantage of **BBO-10203** over other PI3K $\alpha$  inhibitors?

A2: The primary advantage of **BBO-10203** is its ability to inhibit the RAS-driven PI3K $\alpha$  pathway without causing hyperglycemia.[2][7] This is because insulin-mediated activation of PI3K $\alpha$ , which is crucial for glucose metabolism, does not depend on RAS. By selectively targeting the RAS-PI3K $\alpha$  interaction, **BBO-10203** avoids the metabolic side effects commonly associated with PI3K $\alpha$  kinase inhibitors that broadly inhibit PI3K $\alpha$  activity.[2]

Q3: In which cancer types has **BBO-10203** shown preclinical efficacy?



A3: Preclinical studies have demonstrated the anti-tumor activity of **BBO-10203** in a variety of cancer models, including those with HER2 amplification, and KRAS or PIK3CA mutations.[5][7] It has shown particular promise in breast and lung cancer models.[2]

Q4: With which drugs has **BBO-10203** shown synergistic effects in preclinical studies?

A4: **BBO-10203** has demonstrated synergistic or enhanced anti-tumor effects in combination with several standard-of-care therapies, including:

- HER2 inhibitors: such as trastuzumab in HER2-positive breast cancer models.[2]
- Estrogen receptor degraders (SERDs): such as fulvestrant in ER-positive breast cancer models.[2][4]
- CDK4/6 inhibitors: such as palbociclib in ER-positive breast cancer models.[2][4]
- KRAS inhibitors: including BBO-8520 and BBO-11818 in KRAS-mutant cancer models.[2][3]
   [8]

Q5: Is there an ongoing clinical trial for **BBO-10203**?

A5: Yes, **BBO-10203** is currently being evaluated in a Phase 1 clinical trial designated as BREAKER-101 (NCT06625775).[2] This is a first-in-human, open-label study evaluating the safety, tolerability, and pharmacokinetics of **BBO-10203** as a single agent and in combination with other anti-cancer agents in patients with advanced solid tumors.[9]

## Data Presentation BBO-10203 Monotherapy In Vitro Efficacy



| Cell Line | Cancer Type   | Key Mutations             | IC50 / EC50<br>(nM)                                             | Assay Type                    |
|-----------|---------------|---------------------------|-----------------------------------------------------------------|-------------------------------|
| BT-474    | Breast Cancer | HER2 amp,<br>PIK3CA K111N | IC50: 1.4 nM                                                    | Cellular Target<br>Engagement |
| BT-474    | Breast Cancer | HER2 amp,<br>PIK3CA K111N | EC50: 3.2 nM<br>(mean across 18<br>breast cancer<br>cell lines) | pAKT Inhibition               |

Data compiled from preclinical studies.[4]

**BBO-10203 Monotherapy In Vivo Efficacy** 

| Xenograft Model | Cancer Type       | Treatment Dose<br>(oral) | Tumor Growth Inhibition |
|-----------------|-------------------|--------------------------|-------------------------|
| KYSE-410        | Esophageal Cancer | 30 mg/kg daily           | 80%                     |
| BT-474          | Breast Cancer     | 100 mg/kg daily          | 88%                     |

Data compiled from preclinical studies.[4][10]

## BBO-10203 Combination Therapy Synergy (User-Generated Data)

Note: Specific Combination Index (CI) values from preclinical studies of **BBO-10203** are not publicly available. Researchers should perform their own synergy assays and use the provided protocol to calculate CI values. The Chou-Talalay method is the standard for determining synergy.[1][10][11][12][13]



| Combination                           | Cell Line      | Fractional<br>Effect (Fa) | Combination<br>Index (CI) | Interpretation (CI < 1: Synergy, CI = 1: Additive, CI > 1: Antagonism) |
|---------------------------------------|----------------|---------------------------|---------------------------|------------------------------------------------------------------------|
| BBO-10203 +<br>Trastuzumab            | e.g., BT-474   | 0.5                       | User Input                | User Input                                                             |
| BBO-10203 +<br>Fulvestrant            | e.g., MCF7     | 0.5                       | User Input                | User Input                                                             |
| BBO-10203 +<br>Palbociclib            | e.g., MCF7     | 0.5                       | User Input                | User Input                                                             |
| BBO-10203 +<br>KRAS G12C<br>Inhibitor | e.g., NCI-H358 | 0.5                       | User Input                | User Input                                                             |

# Experimental Protocols Signaling Pathway and Experimental Workflow Diagrams



## Activates RAS PIP2 BBO-10203 Covalently binds to **Activates** RAS-Binding Domain Converts PIP2 to PIP3 Recruits & Activates AKT Phosphorylates pAKT Promotes

#### BBO-10203 Mechanism of Action

Click to download full resolution via product page

Caption: **BBO-10203** blocks the RAS-PI3Kα interaction, inhibiting pAKT signaling.

Cell Proliferation & Survival





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Precise regulation of RAS-Mediated PI3Kα activation: therapeutic potential of BBO-10203 in cancer treatment PMC [pmc.ncbi.nlm.nih.gov]
- 3. BridgeBio Oncology Therapeutics, Inc. Announces New Preclinical Data Showing Bbo-10203 Selectively | MarketScreener [marketscreener.com]
- 4. researchgate.net [researchgate.net]
- 5. BBO-10203 inhibits tumor growth without inducing hyperglycemia by blocking RAS-PI3Kα interaction PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bbotx.com [bbotx.com]
- 7. BBOT Announces Publication in Science Highlighting Preclinical Data that Supports the Potential for RAS:PI3Kα Breaker BBO-10203 to Provide Therapeutic Benefit across Multiple Tumor Types [businesswire.com]
- 8. BridgeBio Oncology Therapeutics Presents Preclinical Data on BBO-10203 Inhibiting RAS-PI3Kα Interaction and Showing Promise in Cancer Treatment [quiverquant.com]
- 9. Drug blocking cancer-driving RAS-PI3K pathway enters clinical trials | Frederick National Laboratory [frederick.cancer.gov]
- 10. mythreyaherbal.com [mythreyaherbal.com]
- 11. punnettsquare.org [punnettsquare.org]
- 12. researchgate.net [researchgate.net]
- 13. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: BBO-10203 Combination Therapy Dose Optimization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15137805#bbo-10203-combination-therapy-dose-optimization]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com